

In-Depth Technical Guide to the Allosteric Binding Site of PTP1B-IN-4

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Compound of Interest		
Compound Name:	PTP1B-IN-4	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PTP1B-IN-4**, a non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. Allosteric inhibition of PTP1B offers a promising strategy to achieve inhibitor specificity and overcome the challenges associated with targeting the highly conserved active site.

Mechanism of Allosteric Inhibition by PTP1B-IN-4

PTP1B-IN-4 binds to a novel allosteric site on the PTP1B enzyme, distinct from the catalytic active site.[1] This binding event induces a conformational change that locks the catalytically critical WPD loop in an open, inactive state.[2][3][4] The WPD loop must close over the active site for catalysis to occur. By preventing this closure, **PTP1B-IN-4** effectively inhibits the enzyme's phosphatase activity. This allosteric mechanism is a key feature that contributes to its potential for selective inhibition.

Quantitative Data for PTP1B-IN-4

The following table summarizes the available quantitative data for **PTP1B-IN-4**, providing key metrics for its inhibitory activity.



Parameter	Value	Description
IC50	8 μΜ	The half maximal inhibitory concentration, indicating the concentration of PTP1B-IN-4 required to inhibit 50% of PTP1B's enzymatic activity.[5]
Inhibition Type	Non-competitive	PTP1B-IN-4 does not compete with the substrate for binding to the active site.[5]

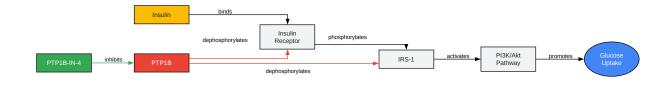
Note: At the time of this guide's compilation, specific Kd (dissociation constant) and Ki (inhibition constant) values for **PTP1B-IN-4** were not publicly available in the reviewed literature. The IC50 value is a key indicator of its potency.

Signaling Pathways Modulated by PTP1B-IN-4

PTP1B is a critical negative regulator of several vital signaling pathways. By inhibiting PTP1B, **PTP1B-IN-4** can potentiate the downstream effects of these pathways.

Insulin Signaling Pathway

PTP1B dephosphorylates the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1), thus attenuating the insulin signal.[6][7] Inhibition of PTP1B by **PTP1B-IN-4** is expected to enhance and prolong insulin signaling, leading to increased glucose uptake and improved insulin sensitivity.[5]



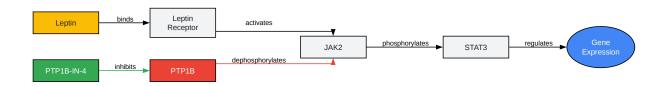
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Figure 1. PTP1B-IN-4 action on the insulin signaling pathway.

Leptin Signaling Pathway

PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus Kinase 2 (JAK2), a key downstream effector of the leptin receptor.[8] Inhibition of PTP1B can, therefore, enhance leptin signaling, which is involved in the regulation of appetite and energy expenditure.



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Figure 2. PTP1B-IN-4 action on the leptin signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of allosteric inhibitors like **PTP1B-IN-4**. Below are representative protocols for key experiments.

PTP1B Enzyme Inhibition Assay (Colorimetric)

This assay is used to determine the IC50 value of PTP1B-IN-4.

Materials:

- Human Recombinant PTP1B (catalytic domain, residues 1-322)
- PTP1B Substrate: p-Nitrophenyl Phosphate (pNPP)
- Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA
- PTP1B-IN-4 stock solution (in DMSO)
- 96-well microplate

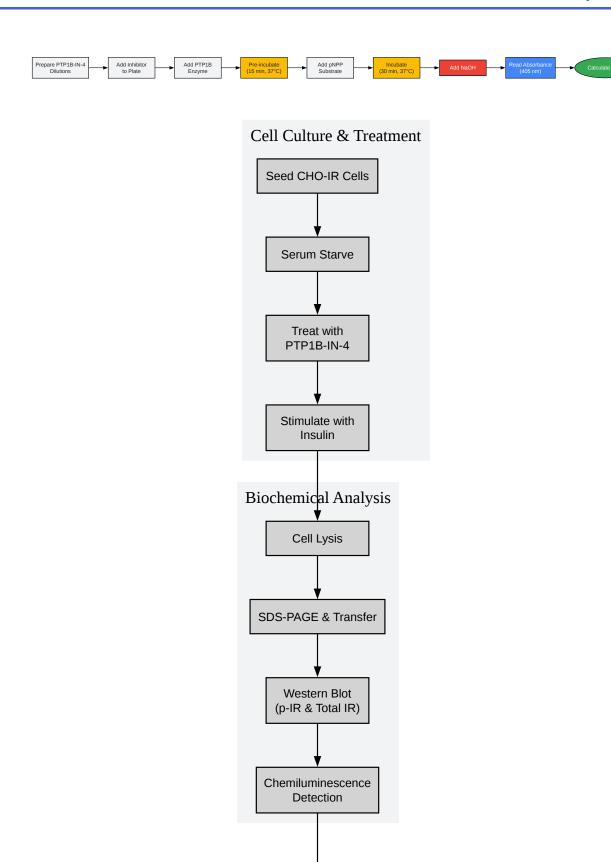


Microplate reader

Procedure:

- Prepare serial dilutions of **PTP1B-IN-4** in the assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
- Add 25 μL of the diluted **PTP1B-IN-4** solutions to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
- Add 50 μL of recombinant PTP1B (final concentration, e.g., 10 nM) to each well (except the negative control).
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 25 μ L of pNPP substrate (final concentration, e.g., 2 mM) to all wells.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding 50 μL of 1 M NaOH.
- Measure the absorbance at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each concentration of **PTP1B-IN-4** and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.





Quantify



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